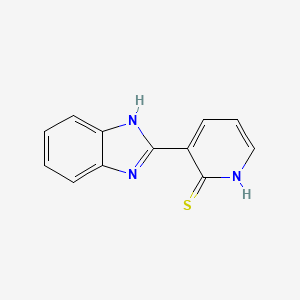

3-(1H-苯并咪唑-2-基)吡啶-2-硫醇

描述

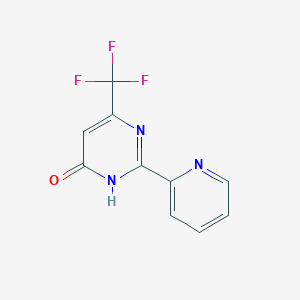

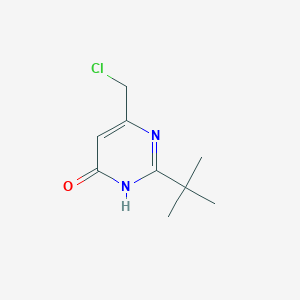

The compound “3-(1H-benzimidazol-2-yl)pyridine-2-thiol” is a type of benzimidazole derivative . Benzimidazole derivatives are known for their wide range of biological activities, including anticancer properties . They are known to inhibit the insulin-like growth factor 1-receptor (IGF-1R) when amine-containing side chains are installed at the 4-position of the pyridone ring .

Synthesis Analysis

The synthesis of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol involves several steps. The process has been modified to improve efficiency and avoid the use of unstable compounds. For example, the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid was achieved via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. Additionally, the activation of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids was accomplished through the use of an inexpensive coupling reagent, N,N’-carbonyldiimidazole (CDI) .Molecular Structure Analysis

The molecular structure of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol has been comprehensively characterized by elemental analysis, one- and two-dimensional NMR spectroscopy, UV–vis spectroscopy, ESI mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The compound is known to react with various free radicals, including ˙OCH3, ˙OOH, and ˙OOCH3, through several possible reaction pathways. These include HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol have been characterized using various techniques, including elemental analysis, one- and two-dimensional NMR spectroscopy, UV–vis spectroscopy, and ESI mass spectrometry .科学研究应用

Synthesis of Polycyclic Aromatic Hydrocarbons

The compound is used in the synthesis of polycyclic aromatic hydrocarbons, specifically imidazo[1,2-a]chromeno[3,4-c]pyridine, through a palladium-catalyzed oxidative annulation process. This method utilizes benzimidazole as a directing group .

Antioxidant and Antitumor Activity

A set of hybrids combining 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one with resveratrol were designed and synthesized to exhibit both antioxidant and antitumor activities. Some of these hybrids showed promising results in MTT assays .

Antibacterial Agents

The compound has been reported to contribute to the development of potent antibacterial agents with MIC range 4–64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antiparasitic and Antioxidant Properties

Benzimidazol-2-yl-sulfonic acid derivatives have been synthesized and evaluated for their antiparasitic and antioxidant properties, showing potential in this field .

Metal–Organic Frameworks (MOFs)

The compound has been utilized in the controllable synthesis of novel MOFs due to its structural versatility and controlled porosity, which are valuable in both industrial and scientific applications .

作用机制

Target of Action

The primary targets of 3-(1H-benzimidazol-2-yl)pyridine-2-thiol are Cyclin-Dependent Kinases (Cdks) . Cdks are a family of protein kinases that regulate the cell cycle, and they have been recognized as targets for anticancer therapy .

Mode of Action

3-(1H-benzimidazol-2-yl)pyridine-2-thiol interacts with its targets, the Cdks, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting Cdks, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the prevention of cell proliferation, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

Similar benzimidazole-containing drugs like albendazole undergo rapid oxidation of their sulphide group to sulphoxide, followed by further oxidation to sulphone, and deacetylation of the carbamate group to an amine . These transformations could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of Cdks, leading to cell cycle arrest . This can prevent cell proliferation, which is particularly beneficial in the context of cancer treatment. The compound has also shown potential antiparasitic and antioxidant activity .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

未来方向

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWXLKNLTNFDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)pyridine-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)

![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)

![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)